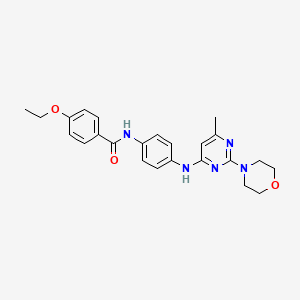![molecular formula C21H24N2O4 B11314795 4-(2,3-Dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11314795.png)
4-(2,3-Dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-DIMETHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazolo ring and substituted with dimethoxyphenyl and trimethyl groups. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DIMETHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-1,4,5,6,7,8-hexahydroquinoline derivatives with suitable reagents can lead to the formation of the desired quinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
4-(2,3-DIMETHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives .
科学的研究の応用
4-(2,3-DIMETHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(2,3-DIMETHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is attributed to its ability to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound can also interact with microbial cell membranes, leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
Similar compounds include other quinoline derivatives such as:
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Pyrimidoquinoline derivatives: Exhibiting antitumor and antimicrobial properties.
Triazoloquinoline derivatives: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets 4-(2,3-DIMETHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE apart is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the dimethoxyphenyl and trimethyl groups enhances its stability and bioavailability, making it a valuable compound for various applications .
特性
分子式 |
C21H24N2O4 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
4-(2,3-dimethoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one |
InChI |
InChI=1S/C21H24N2O4/c1-11-16-17(12-7-6-8-15(25-4)19(12)26-5)18-13(22-20(16)27-23-11)9-21(2,3)10-14(18)24/h6-8,17,22H,9-10H2,1-5H3 |
InChIキー |
OVGPXQHQLGHUMW-UHFFFAOYSA-N |
正規SMILES |
CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=C(C(=CC=C4)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-fluorophenyl)-8,9-dimethyl-7-(4-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314726.png)
![N-(3-methylphenyl)-2-[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetamide](/img/structure/B11314733.png)

![1-[5-(3,5-dichlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B11314749.png)

![N-(3-chloro-4-methoxyphenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11314756.png)
![5-bromo-2-{[2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole](/img/structure/B11314775.png)
![7-bromo-4-oxo-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11314790.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B11314793.png)
![7-cyclohexyl-2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11314803.png)
![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B11314804.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[1-(pyridin-3-yl)ethyl]acetamide](/img/structure/B11314805.png)
![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-hydroxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11314810.png)

